3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid
Description
3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a sulfonylamino group linked to a piperidine ring, which is further modified with a cyclopentanecarbonyl group
Properties
IUPAC Name |
3-[[[1-(cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c22-18(15-6-1-2-7-15)21-10-4-9-17(13-21)27(25,26)20-12-14-5-3-8-16(11-14)19(23)24/h3,5,8,11,15,17,20H,1-2,4,6-7,9-10,12-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETVWZGLZNXBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)S(=O)(=O)NCC3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentanecarbonyl Group: This step involves the acylation of the piperidine ring using cyclopentanecarbonyl chloride under basic conditions.
Sulfonylation: The sulfonyl group is introduced via a sulfonylation reaction using sulfonyl chlorides.
Attachment to Benzoic Acid: The final step involves coupling the sulfonylated piperidine derivative with benzoic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the cyclopentanecarbonyl moiety.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the cyclopentanecarbonyl group.
Substitution: Substituted derivatives at the sulfonylamino group.
Scientific Research Applications
3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with active sites, while the piperidine and cyclopentanecarbonyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[[[1-(Cyclohexanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.
3-[[[1-(Cyclopentanecarbonyl)piperidin-4-yl]sulfonylamino]methyl]benzoic acid: Similar structure but with a different substitution position on the piperidine ring.
Uniqueness
The unique combination of the cyclopentanecarbonyl group and the specific substitution pattern on the piperidine ring gives 3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
